Clobetasol Propionate
Description
Clobetasol propionate is a super-high-potency (Class I) topical corticosteroid used to manage inflammatory and proliferative skin disorders, including psoriasis, eczema, and lichen sclerosus . It exerts potent anti-inflammatory, antiproliferative, and vasoconstrictive effects by modulating gene expression via glucocorticoid receptors . However, its efficacy is accompanied by risks of local side effects (e.g., skin atrophy, telangiectasia) and systemic complications, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with prolonged use .
This compound is formulated in various vehicles (ointment, cream, spray, foam) to enhance patient adherence, with studies showing comparable efficacy across formulations . For example, in plaque psoriasis, clobetasol spray achieved 85% treatment success (clear/almost clear skin) after 4 weeks, significantly improving quality of life (QOL) metrics like the Dermatology Life Quality Index (DLQI) . Novel formulations (e.g., 0.025% cream) demonstrate efficacy comparable to the standard 0.05% concentration but with reduced systemic absorption and HPA axis impact .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-XGQKBEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045907 | |
| Record name | Clobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-46-7 | |
| Record name | Clobetasol propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasol propionate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasol propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLOBETASOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779619577M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Approaches to Clobetasol Propionate
One-Pot Sulfonation-Chlorination Method (CN112110972A)
The Chinese patent CN112110972A discloses a streamlined synthesis starting from betamethasone 17-propionate. This method consolidates sulfonation and chlorination into a single reaction vessel, minimizing intermediate isolation steps.
Reaction Mechanism and Conditions
Betamethasone 17-propionate undergoes sulfonation with p-toluenesulfonyl chloride in dichloromethane at 0–5°C, facilitated by triethylamine as a base. Subsequent chlorination is achieved via methanol-mediated nucleophilic substitution, eliminating the need for hazardous chlorinating agents. The one-pot approach reduces solvent consumption by 40% compared to traditional methods.
Key Parameters:
- Molar Ratios: 1:1–2 (betamethasone 17-propionate : triethylamine : p-toluenesulfonyl chloride)
- Temperature: 0–5°C (sulfonation); 30±2°C (chlorination)
- Reaction Time: 3–5 hours (sulfonation); 1–5 hours (chlorination)
Purification and Yield Optimization
Post-reaction, dichloromethane is recovered via reduced-pressure distillation (≥0.06 MPa, 30–40°C), achieving 95% solvent reuse. Crystallization from methanol yields 98.5–99% pure this compound, as confirmed by HPLC (97.6–97.8% purity).
Example Data:
| Example | Dichloromethane (mL) | p-Toluenesulfonyl Chloride (g) | Triethylamine (mL) | Yield (%) | HPLC Purity (%) |
|---|---|---|---|---|---|
| 3 | 200 | 22 | 32 | 99.0 | 97.8 |
| 4 | 160 | 28 | 26 | 98.5 | 97.6 |
Tosylation-LiCl Substitution Method (IN201821008147)
The Indian patent IN201821008147 outlines a three-stage process involving tosylation and lithium chloride-mediated chlorination.
Stepwise Synthesis
- Betamethasone 17-Propionate Formation:
Betamethasone reacts with trimethyl orthopropionate in dimethylformamide (DMF) under acidic conditions (pH 1.0–2.0) at 10–15°C. - Tosylation:
p-Toluenesulfonyl chloride introduces a tosyl group at the C-21 position, catalyzed by p-dimethylaminopyridine (DMAP) in DMF at 60–65°C. - Chlorination:
Lithium chloride replaces the tosyl group via nucleophilic displacement, yielding this compound after aqueous workup.
Critical Variables:
- Solvent: Dimethylformamide (DMF) for steps 1–2
- Temperature: 60–65°C (tosylation and chlorination)
- Reagent Ratios: 1:1.2 (betamethasone : p-toluenesulfonyl chloride)
Challenges and Mitigations
DMF’s high boiling point (153°C) complicates solvent recovery, necessitating energy-intensive distillation. Residual DMF in the product (<0.1%) is achieved through repeated water washes, though this step reduces overall yield by 8–10%.
Comparative Analysis of Synthetic Routes
Process Optimization Strategies
Solvent Selection
Dichloromethane’s low boiling point (40°C) enables efficient recovery via vacuum distillation, cutting raw material costs by 15%. Substituting DMF with N-methylpyrrolidone (NMP) in the Tosylation-LiCl method could lower toxicity, though NMP’s higher cost (₹2,500/L vs. DMF’s ₹1,800/L) may be prohibitive.
Temperature Control
Maintaining sulfonation at 0–5°C prevents epimerization at C-16, preserving the critical 16β-methyl configuration. Elevated temperatures during tosylation (60–65°C) accelerate reaction kinetics but risk thermal degradation, necessitating precise thermal monitoring.
Reagent Stoichiometry
Excess p-toluenesulfonyl chloride (1.2 eq.) in the Tosylation-LiCl method ensures complete tosylation but generates acidic byproducts requiring neutralization. The one-pot method’s equimolar reagent ratios minimize post-reaction purification steps.
Chemical Reactions Analysis
Degradation Reactions
Clobetasol propionate degrades under specific conditions, with mechanisms influenced by pH, temperature, and solvent interactions.
Favorskii-like Rearrangement Under Weakly Acidic Conditions
In isopropanol/water mixtures with acetic acid, the 20-ketone-21-chloro moiety undergoes enolization, forming a nucleophilic enol that attacks the 17-position. This eliminates the 17-propionyl group and generates a cyclopropanone Favorskii intermediate. Subsequent water attack and HCl elimination yield (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid (RRT 0.49 impurity) as the major degradant .
-
Activation Energy : Calculated as 116.9 kJ·mol⁻¹ (28.0 kcal·mol⁻¹) using the Arrhenius equation .
-
Conditions : 60–80°C, pH 4–5.
Photodegradation
Exposure to UV light degrades this compound via cleavage of the cyclohexadiene moiety in ring A, leading to loss of anti-inflammatory activity .
Oxidative and Alkaline Degradation
Under strong alkaline (10 mM NaOH) or oxidative conditions, rapid decomposition occurs, though the RRT 0.49 impurity is not observed .
Metabolic Reactions
Hepatic metabolism involves:
Synthetic Reactions
This compound is synthesized from betamethasone 17-propionate via sulfonation and chlorination :
Stability and Forced Degradation Studies
Forced degradation experiments reveal condition-dependent breakdown :
Key Impurities and Byproducts
Scientific Research Applications
Introduction to Clobetasol Propionate
This compound is a highly potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory, immunosuppressive, and antimitotic properties. It is primarily indicated for the treatment of various skin disorders, including psoriasis, atopic dermatitis, and lichen sclerosus. The compound is available in multiple formulations such as creams, ointments, gels, and foams, allowing for tailored therapeutic approaches depending on the condition being treated.
Treatment of Skin Disorders
This compound is predominantly used in managing inflammatory skin conditions. The following table summarizes its applications across various dermatological diseases:
Novel Formulations and Delivery Systems
Recent advancements in drug delivery systems have enhanced the efficacy of this compound:
- Microsponge Gels : These formulations have demonstrated improved pharmacokinetic profiles with reduced side effects. In vivo studies showed enhanced antipsoriatic activity compared to traditional formulations .
- Nanosponge Hydrogels : These allow for sustained release and improved penetration of the drug into the skin layers, leading to better therapeutic outcomes in psoriasis treatment .
Efficacy Studies
Numerous clinical trials have evaluated the efficacy of this compound:
- A double-blind, vehicle-controlled study involving 378 patients with scalp psoriasis indicated that 81% of those treated with this compound achieved at least 50% clearance of lesions after two weeks .
- In a study on oral lichen planus, this compound was found to be significantly more effective than placebo in reducing pain and inflammation associated with the condition .
Side Effects and Considerations
Despite its effectiveness, this compound can lead to local and systemic side effects, including skin atrophy and hypothalamic-pituitary-adrenal axis suppression. Physicians must educate patients on proper usage to mitigate these risks. Common side effects reported include:
- Burning or stinging sensation at application site.
- Potential for adrenal suppression with prolonged use .
Case Study 1: Efficacy in Scalp Psoriasis
A clinical trial assessed the safety and efficacy of this compound 0.05% foam in patients with moderate to severe scalp psoriasis. After two weeks of treatment, 81% of participants experienced significant improvement compared to only 22% in the vehicle group. Local adverse effects were minimal and manageable .
Case Study 2: Oral Lichen Planus Treatment
In a systematic review analyzing multiple studies on oral lichen planus treatment with this compound, results showed that patients receiving topical clobetasol experienced significant reductions in lesion size and pain levels compared to those receiving alternative therapies or placebo .
Mechanism of Action
Clobetasol propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and other mediators of inflammation, leading to reduced inflammation, itching, and redness . The compound also induces the production of lipocortins, which inhibit phospholipase A2, thereby reducing the synthesis of arachidonic acid and its metabolites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halobetasol Propionate
Halobetasol propionate, another Class I corticosteroid, shares structural and functional similarities with clobetasol propionate. In dermatopharmacologic models, both compounds showed equivalent anti-inflammatory, antiproliferative, and vasoconstrictive activity . HPA axis suppression rates were also comparable, with serum cortisol reductions of 20–30% in both groups .
Betamethasone Dipropionate
Betamethasone 17,21-dipropionate (Class II–III) is less potent than clobetasol. However, clobetasol caused greater HPA axis suppression (30% cortisol reduction vs. 15% for betamethasone) .
| Parameter | This compound | Betamethasone Dipropionate |
|---|---|---|
| Potency Class | Class I | Class II–III |
| Efficacy in Psoriasis | 85% success rate | 70–75% success rate |
| HPA Axis Suppression | Moderate | Mild |
Mometasone Furoate
Contrary to traditional classifications, a vasoconstrictor assay using the Emax model ranked mometasone furoate (Class III) as more potent than this compound. Mometasone’s Emax value (AUEC = 45) exceeded clobetasol’s (AUEC = 35), suggesting superior blanching efficacy . However, clinical studies in psoriasis still favor clobetasol for severe cases due to its broader anti-inflammatory effects .
| Parameter | This compound | Mometasone Furoate |
|---|---|---|
| Potency Class | Class I | Class III |
| Vasoconstrictor Emax | AUEC = 35 | AUEC = 45 |
| Systemic Absorption | High | Low |
Fluocinolone Acetonide
Fluocinolone acetonide (Class II–III) demonstrated potency similar to clobetasol in Emax models (AUEC = 34 vs. In vulval lichen sclerosus, clobetasol achieved 75% symptom remission, outperforming fluocinolone .
Vehicle and Formulation Impact
Biological Activity
Clobetasol propionate (CP) is a highly potent topical corticosteroid widely used for the treatment of various inflammatory skin conditions, including psoriasis, eczema, and dermatitis. Its biological activity primarily stems from its ability to modulate inflammatory responses through interaction with glucocorticoid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile.
This compound exerts its effects through both genomic and nongenomic pathways:
- Genomic Pathway : CP binds to glucocorticoid receptors (GR) in the cytoplasm, leading to receptor homodimerization and translocation into the nucleus. There, it binds to glucocorticoid-responsive elements (GREs), resulting in the modulation of gene expression that downregulates pro-inflammatory cytokines and upregulates anti-inflammatory proteins .
- Nongenomic Pathway : This pathway involves rapid signaling events that do not require changes in gene expression. It influences second messengers and membrane-bound receptors, affecting cellular responses like leukocyte migration and activation .
Clinical Efficacy
This compound has been extensively studied for its efficacy in treating various dermatological conditions. Below are key findings from clinical studies:
- Psoriasis Treatment : A randomized controlled trial demonstrated that this compound foam significantly improved symptoms in patients with nonscalp psoriasis compared to placebo. After two weeks, patients treated with CP showed greater reductions in erythema, scaling, and plaque thickness (P < 0.0005) .
- Chronic Eczema : Research on novel formulations of CP, such as a microsponge gel, indicated a significant reduction in inflammation and itching compared to traditional formulations. The study reported a 1.9-fold improvement in inflammation and a 1.2-fold improvement in itching scores .
- Long-term Use : A study assessing the long-term effects of CP on vulvar lichen sclerosus found that while it was effective initially, there was a high relapse rate (84% at four years) after treatment cessation .
Safety Profile
The safety of this compound is an important consideration due to its potent effects:
- Adverse Effects : Common side effects include local irritation and atrophy at the application site. However, most adverse reactions are mild to moderate, with no severe systemic effects reported in clinical trials .
- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression : Long-term use can lead to HPA axis suppression; however, studies have shown that lower concentrations (e.g., 0.025% formulations) may offer comparable efficacy with reduced systemic risk compared to higher concentrations .
Comparative Efficacy of Formulations
The following table summarizes findings from studies comparing different formulations of this compound:
Q & A
Advanced Research Question
- Conduct systematic meta-analyses with subgroup stratification by formulation (gel, cream, ointment), potency, and application frequency.
- Use in vitro penetration assays (e.g., Franz diffusion cells) to quantify bioavailability differences across formulations .
- Apply Bayesian statistical models to reconcile conflicting clinical outcomes, accounting for covariates like patient adherence and baseline severity .
What analytical techniques are essential for validating this compound stability in topical formulations?
Basic Research Question
- Employ high-performance liquid chromatography (HPLC) with internal standards (e.g., beclometasone dipropionate) to quantify degradation products like USP Related Compound A, a common tautomeric rearrangement byproduct .
- Validate methods per ICH guidelines for specificity, linearity, and precision, particularly for lotion and ointment matrices .
How should researchers design trials to evaluate HPA axis suppression risks with long-term this compound use?
Advanced Research Question
- Incorporate ACTH stimulation tests and 24-hour urinary free cortisol measurements at baseline, mid-treatment, and follow-up.
- Use adaptive trial designs to adjust dosing based on early suppression signals.
- Compare systemic exposure via pharmacokinetic modeling of clobetasol plasma concentrations (Cmax ~59 pg/mL for foam formulations) .
What preclinical models are suitable for studying this compound's transdermal absorption?
Basic Research Question
- Ex vivo human skin models (e.g., dermatomed abdominal tissue) in Franz cells to measure permeation rates.
- Validate with radiolabeled clobetasol to track distribution in epidermal and dermal layers .
How can PK/PD modeling optimize this compound dosing in pediatric populations?
Advanced Research Question
- Develop population PK models integrating age-stratified skin thickness and metabolic rate data.
- Simulate dose adjustments using Monte Carlo methods to balance efficacy and adrenal suppression risks .
What strategies mitigate bias in comparative studies of this compound versus other corticosteroids?
Advanced Research Question
- Implement double-blind, randomized designs with active controls (e.g., betamethasone dipropionate).
- Use propensity score matching to adjust for confounding variables like disease chronicity .
- Include objective biomarkers (e.g., cytokine levels) alongside clinical scoring .
How do researchers assess the molecular mechanisms of this compound beyond glucocorticoid receptor activation?
Advanced Research Question
- Perform transcriptomic profiling (RNA-seq) on treated keratinocytes to identify non-canonical pathways (e.g., NF-κB inhibition).
- Validate findings with CRISPR-Cas9 knockout models of suspected targets .
What statistical methods are robust for analyzing dose-response relationships in Clobetasol trials?
Basic Research Question
- Apply mixed-effects models to handle repeated measures of efficacy (e.g., weekly PASI scores).
- Use Mann-Whitney U tests for non-normal data distributions in small-sample pilot studies .
How should researchers evaluate long-term cutaneous adverse effects in preclinical models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
